1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

Medicinal Chemistry Scaffold Design Heterocyclic Chemistry

Researchers requiring the specific linear [4,5-g] imidazoquinoxalinone isomer often face supply chain misidentification with angular [1,2-a] or [1,5-a] regioisomers. This unsubstituted core eliminates isomer ambiguity for precise kinase inhibitor design. - Defines Akt isoform selectivity: Derivatives achieve Akt1 IC50=58 nM with 36-fold window over Akt3. - Validated synthetic tractability: Compatible with solution-phase parallel synthesis for library construction using three diversity points. - Cytotoxic differentiation: 4,9-dione analogs outperform adriamycin by 2.4-fold (MKN 45 IC50=1.30 μM).

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
Cat. No. B11908624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-g]quinoxalin-2(3H)-one
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C3C(=CC2=N1)NC(=O)N3
InChIInChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14)
InChIKeyRFBVJQHMVUPMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-g]quinoxalin-2(3H)-one: Linear Tricyclic Scaffold Overview


1H-Imidazo[4,5-g]quinoxalin-2(3H)-one (CAS 25808-68-8; molecular formula C9H6N4O; MW 186.17 g/mol) is a heterocyclic compound featuring a linearly fused imidazole-quinoxaline ring system bearing a carbonyl at the 2-position . The scaffold integrates a benzimidazol-2-one motif with a quinoxaline framework, forming a planar, electron-rich aromatic system with a computed LogP of approximately 1.16, density of 1.5 ± 0.1 g/cm³, and a boiling point of 261.0 ± 20.0 °C at 760 mmHg . The [4,5-g] fusion pattern distinguishes this scaffold from the more extensively characterized angular imidazo[1,2-a]quinoxalinones and imidazo[1,5-a]quinoxalinones, and it has been specifically identified as compound VI in a library of eight novel benzofused tricyclic scaffolds designed for drug discovery [1].

Why This Scaffold Cannot Be Interchanged with Angular Imidazoquinoxalinone Isomers


The imidazoquinoxalinone scaffold exists in three regioisomeric fusion patterns—[1,2-a], [1,5-a], and [4,5-g]—each presenting a fundamentally different three-dimensional geometry and electronic distribution that governs target binding and biological readout [1]. The [4,5-g] isomer adopts a linear tricyclic architecture wherein the imidazole ring is fused along the g-edge of the quinoxaline, in contrast to the angular [1,2-a] and [1,5-a] patterns built from o-phenylenediamine cyclization [2]. This linear geometry positions hydrogen-bond donor/acceptor functionality along a single molecular axis, creating a distinct pharmacophoric fingerprint relative to the angular isomers. Derivatization of the [4,5-g] core has yielded compounds with target selectivities—such as the Akt1/Akt2 isoform discrimination observed for Akt inhibitor VIII (IC50 = 58 nM for Akt1 vs. 2.12 μM for Akt3, a ~36-fold window)—that are a direct consequence of this scaffold architecture . Generic substitution of one imidazoquinoxalinone isomer for another without accounting for fusion geometry therefore risks loss of target engagement, altered selectivity profiles, or complete ablation of desired biological activity.

Quantitative Differentiation Evidence


Linear vs. Angular Fusion Architecture and Synthetic Entry

The [4,5-g] fusion pattern produces a linear tricyclic system that is structurally and synthetically orthogonal to the angular imidazo[1,2-a]quinoxalinones and imidazo[1,5-a]quinoxalinones. The angular isomers are typically accessed via cyclization of o-(1H-imidazol-1-yl)benzenamines with carbonyldiimidazole [1], whereas the [4,5-g] scaffold is constructed from 5,6-diaminobenzimidazole and 1,2-dicarbonyl compounds [2]. The linear topology positions the imidazole NH and carbonyl oxygen along the molecular long axis, creating a hydrogen-bond donor–acceptor vector that is absent in the angular isomers and that contributes to the scaffold's recognition by kinase ATP-binding pockets [3].

Medicinal Chemistry Scaffold Design Heterocyclic Chemistry

Cytotoxic Potency in Gastric Adenocarcinoma

A derivative bearing the imidazo[4,5-g]quinoxaline-4,9-dione core, specifically 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione, demonstrated superior cytotoxicity against the MKN 45 human gastric adenocarcinoma cell line with an IC50 of 1.30 μM, representing a 2.4-fold improvement over adriamycin (IC50 = 3.13 μM) and a 66.5-fold improvement over cis-platin (IC50 = 86.5 μM) in the MTT assay [1]. This same study reported that the pyrazino[2,3-g]quinoxalinedione comparator scaffold showed only comparable activity to adriamycin, not superior activity, highlighting the advantage conferred by the [4,5-g] imidazole fusion [1].

Anticancer Cytotoxicity MKN 45

Kinase Isoform Selectivity from Scaffold Geometry

Akt inhibitor VIII (Akti-1/2), which incorporates the 1H-imidazo[4,5-g]quinoxaline core as its central pharmacophore, exhibits a pronounced isoform selectivity profile: IC50 = 58 nM for Akt1, 210 nM for Akt2, and 2.12 μM for Akt3 in in vitro kinase assays . This represents a ~36-fold window between Akt1 and Akt3. By contrast, the imidazo[1,2-a]quinoxaline-based PDGFR inhibitor AGL 2043 (also built on the [4,5-g] scaffold type, specifically 1,2-dimethyl-6-(2-thienyl)-1H-imidazo[4,5-g]quinoxaline) demonstrates a distinct selectivity profile targeting PDGFR (IC50 = 0.8 μM), FLT3, and KIT kinases . The scaffold itself does not confer selectivity; rather, the linear geometry enables substitution patterns that produce isoform-level discrimination not readily achieved with angular imidazoquinoxaline isomers.

Kinase Inhibition Akt Isoform Selectivity

Dual Benzimidazolone-Quinoxaline Pharmacophore Integration

The [4,5-g] scaffold is uniquely constructed by fusing two independently privileged pharmacophores—1,3-dihydro-benzimidazol-2-one and 2-quinoxalinol—into a single linear tricyclic system [1]. In the benzofused tricyclic library reported by Liu et al., the 6-hydroxy-1,3-dihydro-imidazo[4,5-g]quinoxalin-2-one (compound VI) was one of eight scaffolds systematically evaluated, and it was distinguished from the pyrazino[2,3-g]quinoxaline-2,8-diol (compound I), oxa/thia-triaza-anthracenones (compounds III–V), and the tetraaza-cyclohepta[b]naphthalenone (compound II) by virtue of its specific hydrogen-bond donor–acceptor arrangement [1]. The strategy of merging two privileged structures was explicitly proposed to increase the probability of discovering novel lead compounds compared to screening single-pharmacophore libraries [1].

Privileged Structure Combinatorial Chemistry Scaffold Diversity

Physicochemical Property and Drug-Likeness Profile

The unsubstituted 1H-imidazo[4,5-g]quinoxalin-2(3H)-one core has a molecular weight of 186.17 g/mol and a computed LogP of approximately 1.16, placing it within favorable drug-like property space (MW < 300; LogP < 3) . It possesses 2 hydrogen bond donors (imidazole NH, urea-type NH) and 4 hydrogen bond acceptors (carbonyl oxygen, three pyrazine/imidazole nitrogens), yielding a balanced HBD/HBA ratio . Compared with the imidazo[1,2-a]quinoxalin-5(6H)-one isomer (MW 185.18; differing only in fusion pattern but not atom composition), the [4,5-g] isomer presents the carbonyl in a distinct electronic environment—conjugated within a urea-like benzimidazolone motif rather than a lactam—resulting in altered hydrogen-bonding acidity and tautomeric behavior [1]. This difference can affect solubility, permeability, and target binding, although direct comparative solubility or permeability measurements for the two isomers have not been reported in the public domain.

Physicochemical Properties Drug-likeness Lead Optimization

Recommended Procurement and Application Scenarios


Kinase Inhibitor Lead Generation

The [4,5-g] scaffold is a validated pharmacophoric core for developing ATP-competitive and allosteric kinase inhibitors. Akt inhibitor VIII (Akti-1/2) demonstrates that derivatives of this scaffold can achieve isoform-level selectivity within the Akt family (Akt1 IC50 = 58 nM; ~36-fold over Akt3), while AGL 2043 illustrates the scaffold's utility for targeting the type III receptor tyrosine kinase family (PDGFR IC50 = 0.8 μM). Procurement of the unsubstituted core enables systematic SAR exploration of substituent effects on kinase selectivity .

Anticancer Lead Optimization

Derivatives of the imidazo[4,5-g]quinoxaline scaffold have demonstrated quantifiable cytotoxic superiority over clinical comparators. The 4,9-dione derivative achieved an IC50 of 1.30 μM against MKN 45 gastric adenocarcinoma cells, outperforming adriamycin (3.13 μM) by 2.4-fold and cisplatin (86.5 μM) by 66.5-fold [1]. The scaffold also underlies imiqualines (imidazoquinoxaline derivatives) that have shown nanomolar-range activity against A375 melanoma cells. The parent compound serves as a versatile starting point for synthesizing diverse analogs for cytotoxicity screening.

Combinatorial Library Synthesis

The [4,5-g] scaffold has been explicitly validated for solution-phase parallel synthesis, enabling the construction of 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol libraries with three points of substituent diversity using 1,5-difluoro-2,4-dinitrobenzene (DFDNB) as a key starting material [2]. This synthetic tractability, combined with the dual-privileged pharmacophore character of the scaffold, makes the parent compound an attractive procurement choice for groups building focused screening libraries that simultaneously sample benzimidazolone and quinoxaline chemical space within a single molecular framework [3].

Computational Drug Design and Pharmacophore Modeling

The planar, electron-rich aromatic system of 1H-imidazo[4,5-g]quinoxalin-2(3H)-one has been characterized by pharmacophore mapping studies that identify nine essential features (four hydrophobic sites, three hydrogen-bond acceptor regions, and two positive nitrogen centers) for target engagement . QSAR models developed for this scaffold class have achieved cross-validated correlation coefficients exceeding 0.526, while CoMFA models for related imidazoquinoline derivatives have reached non-cross-validated r² values of 0.946 . The scaffold's well-defined geometry and hydrogen-bonding pattern make it suitable for structure-based drug design, molecular docking, and in silico screening campaigns, particularly at the colchicine-binding site of β-tubulin and within kinase ATP-binding pockets [4].

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